2-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide is a synthetically derived organic compound belonging to the class of benzoxazinones. Benzoxazinones are heterocyclic compounds with a wide range of reported biological activities, making them an attractive subject for medicinal chemistry research. This particular derivative has been investigated for its potential antifungal and antibacterial activities. []
The synthesis of 2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide typically involves the following methods:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are often proprietary or vary based on laboratory protocols.
The molecular structure of 2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide can be represented using various structural formulas:
Cc(cc1)cc(N2CC(NCCCN3CCCC3)=O)c1OCC2=O
Key structural features include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 331.41 g/mol |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 7 |
LogP (Partition Coefficient) | 0.976 |
Water Solubility (LogSw) | -2.19 |
Chemical reactions involving this compound may include:
Technical details such as reaction mechanisms and specific conditions would depend on the intended application and are often detailed in specialized literature.
Data regarding specific targets or pathways would require experimental validation through biological assays.
The physical and chemical properties of this compound are critical for its application in research:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not available |
Solubility | Poorly soluble in water |
Property | Value |
---|---|
Acid Dissociation Constant (pKa) | 15.51 |
Base Dissociation Constant (pKb) | 10.49 |
These properties influence the compound's behavior in biological systems and its potential utility in drug development.
The primary applications of 2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide include:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: